Estetrol-d4 (Major)

Description

BenchChem offers high-quality Estetrol-d4 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Estetrol-d4 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H24O4 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

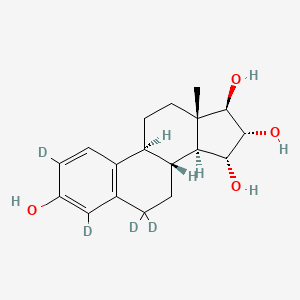

(8R,9S,13S,14S,15R,16R,17R)-2,4,6,6-tetradeuterio-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-3,15,16,17-tetrol |

InChI |

InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1/i2D2,3D,8D |

InChI Key |

AJIPIJNNOJSSQC-SCCHASIWSA-N |

Isomeric SMILES |

[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H]([C@H]([C@@H]4O)O)O)C)([2H])[2H] |

Canonical SMILES |

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Significance of Stable Isotope Labeling in Contemporary Chemical Biology and Pharmaceutical Research

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.commusechem.com This methodology has become indispensable in modern chemical biology and pharmaceutical research for several key reasons:

Mechanistic and Kinetic Studies: The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This effect is a valuable tool for elucidating reaction mechanisms and kinetics. symeres.comarkat-usa.org

Enhanced Analytical Precision: Isotope labeling significantly improves the accuracy of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.com In mass spectrometry, the mass difference between the labeled and unlabeled compound allows for precise quantification and differentiation from endogenous molecules. arkat-usa.orgnih.gov

Metabolism and Pharmacokinetic (ADME) Studies: Stable isotope-labeled compounds are crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comacs.org By tracing the metabolic fate of a labeled drug, researchers can identify metabolites and understand its pharmacokinetic profile. nih.gov

Internal Standards: Deuterated compounds, including steroids, are widely used as internal standards in quantitative analysis. arkat-usa.orgnih.gov Their chemical behavior is nearly identical to their non-labeled counterparts, but they can be distinguished by their mass, ensuring accurate measurement of the analyte of interest. nih.gov

Overview of Deuterated Steroids in Advanced Analytical and Mechanistic Investigations

Deuterated steroids have become a primary research tool, particularly at the intersection of chemistry and biology. arkat-usa.org Their applications in advanced analytical and mechanistic investigations are extensive:

Mass Spectrometry Applications: Deuterium-labeled steroids are routinely used as internal standards for both qualitative and quantitative measurements in mass spectrometry. arkat-usa.org This is essential for the accurate analysis of steroid hormones and their metabolites in complex biological matrices like plasma and urine. researchgate.netnih.gov

Mechanistic Probes in Biochemistry: The kinetic isotope effect introduced by deuterium (B1214612) labeling is leveraged to investigate the mechanisms of enzymatic reactions involving steroids. arkat-usa.organsto.gov.au For example, it can help determine whether a carbon-hydrogen bond cleavage is a rate-determining step in an enzyme's catalytic cycle. ansto.gov.au

Tracing Metabolic Pathways: The use of deuterated steroids allows researchers to trace the intricate metabolic pathways of these essential signaling molecules. arkat-usa.org This has been instrumental in identifying novel oxysterol biomarkers and understanding cholesterol uptake and metabolism. arkat-usa.org

Drug Development: In the pharmaceutical industry, deuteration of steroid-based drugs is explored to potentially improve their pharmacokinetic properties, such as reducing clearance rates and extending half-lives. symeres.com

Specific Academic Rationale for Research Focusing on Estetrol D4 Major

Retrosynthetic Analysis of Estetrol-d4 (Major) Architectures

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For Estetrol-d4, the analysis begins by identifying the key structural features: a steroid core with four hydroxyl groups and four deuterium atoms on the aromatic A-ring.

The primary disconnection points in a retrosynthetic plan for Estetrol-d4 would be the carbon-deuterium bonds and the hydroxyl groups on the D-ring. A logical approach involves synthesizing a deuterated estrone (B1671321) or estradiol precursor, followed by the introduction of the 15α- and 16α-hydroxyl groups.

A plausible retrosynthetic pathway is as follows:

Target Molecule: Estetrol-d4 (Major)

Precursor 1: A deuterated estra-1,3,5(10),15-tetraene derivative. This simplifies the final step to a dihydroxylation reaction.

Precursor 2: Deuterated estrone or estradiol. These are common starting materials in steroid synthesis.

Starting Materials: Commercially available, non-deuterated estrone or a related steroid, and a deuterium source.

This approach focuses on introducing the deuterium labels at an early stage to a readily available steroid framework and then building the final functionality.

Targeted Deuteration at Specific Steroid Ring Positions

The "Major" designation in Estetrol-d4 (Major) signifies that the deuterium atoms are located at specific, high-occupancy positions. For Estetrol-d4, these are positions 2, 4, 6, and 7 or on the aromatic A-ring. lgcstandards.comlgcstandards.com Achieving this specific labeling pattern requires regioselective deuteration methods.

Precursor Compounds and Detailed Labeling Pathways for Estetrol-d4 (Major)

The synthesis of Estetrol-d4 typically starts from a non-deuterated steroid precursor, most commonly estrone or a derivative thereof. google.comnewdrugapprovals.org

Labeling Pathway 1: Acid-Catalyzed H/D Exchange

A common method for deuterating the aromatic A-ring of estrogens is through acid-catalyzed hydrogen/deuterium (H/D) exchange.

Precursor: Estrone

Reagent: Deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD) or by using D₂O under acidic conditions. psu.edunih.gov

Mechanism: The phenolic hydroxyl group at C3 directs electrophilic substitution to the ortho and para positions (C2 and C4) of the aromatic ring. The acidic conditions facilitate the exchange of hydrogen for deuterium at these activated positions. Further exchange can occur at other positions under forcing conditions.

Labeling Pathway 2: Metal-Catalyzed Deuteration

Transition metal catalysts can also be employed for specific deuteration.

Precursor: Estradiol or Estrone

Catalyst: Nanostructured iron or other transition metal catalysts. nih.gov

Deuterium Source: D₂O nih.gov

Mechanism: The catalyst facilitates the exchange of hydrogen atoms with deuterium from the solvent. The regioselectivity can be controlled by the choice of catalyst and reaction conditions.

Following the deuteration of the A-ring of estrone, the synthesis proceeds with the introduction of the functionalities on the D-ring. A known route to unlabelled estetrol involves the conversion of estrone to an estra-1,3,5(10),15-tetraene derivative. google.comnewdrugapprovals.org This intermediate can then undergo dihydroxylation to form the 15α,16α-diol characteristic of estetrol.

Stereochemical Control and Regioselectivity in Deuterium Incorporation

Regioselectivity: For Estetrol-d4 with deuterium on the A-ring, the inherent reactivity of the phenolic ring in estrone derivatives directs deuteration primarily to the C2 and C4 positions. Achieving deuteration at other specific sites, such as C6 and C7, would require different strategies, potentially involving the formation of a 6-oxo intermediate followed by base-catalyzed exchange with D₂O and subsequent reduction. nih.gov

Stereochemical Control: The stereochemistry of the hydroxyl groups at C15, C16, and C17 is crucial for the biological activity of estetrol. The introduction of the 15α- and 16α-hydroxyl groups is a critical step. This is often achieved through a cis-dihydroxylation of a Δ¹⁵ double bond using an oxidizing agent like osmium tetroxide (OsO₄). google.comnewdrugapprovals.org The stereochemical outcome of this reaction is influenced by the steric environment of the D-ring, generally favoring the formation of the desired α-diols.

Optimization of Synthetic Routes for Enhanced Isotopic Purity and Overall Yield

Isotopic Purity: High isotopic purity (>95%) is essential for the use of Estetrol-d4 as an internal standard. lgcstandards.comadvatechgroup.com To achieve this, it is important to minimize back-exchange of deuterium with hydrogen from protic solvents or moisture during the workup and purification steps. arkat-usa.org Using deuterated solvents for purification and minimizing exposure to atmospheric moisture can help maintain high isotopic enrichment. Techniques like ¹H NMR and mass spectrometry are used to determine the level of deuterium incorporation. dshs-koeln.de

Protecting Groups: Judicious use of protecting groups for the hydroxyl and carbonyl functions can prevent side reactions and improve the yield of specific steps.

Reaction Conditions: Optimization of reaction times, temperatures, and reagent stoichiometry for each step is critical. For instance, recent advancements in deuteration methods include ultrasound-assisted microcontinuous processes which can lead to rapid and efficient deuterium incorporation. researchgate.netcolab.ws

Purification Methods: Efficient purification techniques, such as high-performance liquid chromatography (HPLC), are necessary to isolate the desired product with high chemical and isotopic purity. lgcstandards.comadvatechgroup.com

Scale-Up Considerations for Academic Research and Certified Reference Standard Production

Transitioning the synthesis of Estetrol-d4 from a laboratory scale to a larger scale for academic research or for production as a Certified Reference Material (CRM) presents several challenges. dshs-koeln.de

Key Considerations for Scale-Up:

Reaction Safety and Handling: Some reagents used in the synthesis, such as osmium tetroxide, are highly toxic and require specialized handling procedures, which become more complex on a larger scale.

Process Control and Robustness: Reactions need to be robust and reproducible. On a larger scale, issues like heat transfer and mixing become more critical and can affect yield and purity. dshs-koeln.de For example, lower deuteration levels have been observed in scaled-up preparations compared to small-scale syntheses. dshs-koeln.de

Purification: Scaling up purification methods like HPLC can be challenging and expensive.

Analytical Characterization: The production of a CRM requires extensive characterization to certify the identity, purity, and isotopic enrichment of the material, following stringent protocols. dshs-koeln.de

Recent developments in scalable deuteration methodologies, such as the use of nanostructured iron catalysts, offer promising avenues for the large-scale, cost-effective production of deuterated compounds like Estetrol-d4. nih.gov

Spectroscopic Techniques for Structural Confirmation and Deuterium Site Verification

Spectroscopic methods are indispensable for the detailed structural analysis of Estetrol-d4, providing comprehensive information on its molecular framework and the specific locations of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Estetrol-d4. A combination of ¹H, ¹³C, and ²H NMR experiments provides a complete picture of the molecule.

¹H NMR (Proton NMR): In ¹H NMR analysis of Estetrol-d4, the primary focus is on the disappearance or significant reduction of signals corresponding to the protons that have been replaced by deuterium. The integration values of the remaining proton signals are compared to those of a non-deuterated estetrol standard to confirm the degree of deuteration at the specified positions. The chemical shifts, coupling constants, and multiplicity of the remaining protons in the aromatic and steroid backbone regions are meticulously analyzed to ensure the parent molecular structure is unaltered.

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy is used to confirm the integrity of the carbon skeleton of the estetrol molecule. The chemical shifts of all carbon atoms are expected to be nearly identical to those of unlabeled estetrol. However, the carbon atoms directly bonded to deuterium will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to C-D coupling, and a significant reduction in signal intensity in the proton-decoupled spectrum due to the loss of the Nuclear Overhauser Effect (NOE) enhancement from the attached deuterium.

²H NMR (Deuterium NMR): ²H NMR provides direct evidence of deuterium incorporation. A spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been substituted. The presence of these signals and the absence of others confirm the specific labeling pattern of Estetrol-d4.

Table 1: Representative NMR Data for Estetrol-d4 (Major)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 6.5-7.5 | m | Aromatic Protons |

| ¹H | 0.8-3.0 | m | Steroid Backbone Protons |

| ¹³C | 110-160 | s | Aromatic Carbons |

| ¹³C | 20-90 | s | Steroid Backbone Carbons |

| ²H | Varies | s | Deuterium at labeled positions |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule, allowing for the confirmation of functional groups and the detection of isotopic substitution.

IR Spectroscopy: The IR spectrum of Estetrol-d4 is characterized by the presence of key functional groups, including hydroxyl (-OH) and aromatic C-H stretching vibrations. A key feature in the IR spectrum of Estetrol-d4 is the appearance of C-D (carbon-deuterium) stretching bands, which are typically observed in the region of 2100-2300 cm⁻¹. The position and intensity of these bands are indicative of successful deuteration. The characteristic O-H stretching bands (around 3300 cm⁻¹) and aromatic C=C stretching bands (around 1500-1600 cm⁻¹) are also monitored to confirm the integrity of the core structure.

Mass Spectrometry (MS) for Isotopic Enrichment and Definitive Purity Determination

Mass spectrometry is a critical tool for determining the molecular weight, isotopic enrichment, and purity of Estetrol-d4.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For Estetrol-d4, the measured mass is compared to the theoretical mass calculated for the deuterated molecule (C₁₈H₁₈D₄O₄). The high accuracy of HRMS allows for the confident confirmation of the elemental formula and rules out the presence of isobaric impurities.

Table 2: HRMS Data for Estetrol-d4 (Major)

| Parameter | Value |

| Theoretical Mass (M+H)⁺ | Calculated value for C₁₈H₁₉D₄O₄⁺ |

| Measured Mass (M+H)⁺ | Experimentally determined value |

| Mass Accuracy (ppm) | < 5 ppm |

| Elemental Composition | Confirmed as C₁₈H₁₈D₄O₄ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Deuterium Localization

Tandem Mass Spectrometry (MS/MS) is employed to further confirm the location of the deuterium labels on the Estetrol-d4 molecule. In an MS/MS experiment, the precursor ion of Estetrol-d4 is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. By comparing the fragmentation pattern of Estetrol-d4 to that of unlabeled estetrol, the positions of the deuterium atoms can be pinpointed. Fragments retaining the deuterium labels will show a corresponding mass shift, providing definitive evidence for the site of deuteration.

Chromatographic Methodologies for High-Resolution Separation and Purity Profiling

Chromatographic techniques are essential for assessing the chemical and isotopic purity of Estetrol-d4.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for separating Estetrol-d4 from any potential impurities, including unlabeled estetrol and other related substances. These techniques are typically coupled with UV or mass spectrometric detection.

Purity Assessment: A validated HPLC or UPLC method with a suitable column (e.g., C18) and mobile phase is used to determine the chemical purity of the Estetrol-d4 sample. The purity is typically expressed as a percentage of the main peak area relative to the total peak area.

Isotopic Purity: When coupled with a mass spectrometer, HPLC or UPLC can also be used to assess isotopic purity. By monitoring the ion chromatograms for both Estetrol-d4 and unlabeled estetrol, the percentage of the deuterated species can be accurately determined.

Table 3: Chromatographic Purity Data for Estetrol-d4 (Major)

| Parameter | Specification |

| Chemical Purity (HPLC/UPLC) | >98% |

| Isotopic Purity | >99% Deuterated |

| Retention Time | Consistent with reference standard |

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroid compounds due to its excellent separation and quantification capabilities. nih.govmtoz-biolabs.com For Estetrol-d4, a deuterated form of the natural estrogen Estetrol, HPLC is employed to assess its purity and to detect and quantify any non-labeled or other related impurities. medchemexpress.commedchemexpress.com

Reversed-phase HPLC is the most common mode used for steroid analysis. nih.gov This typically involves a non-polar stationary phase, such as octadecyl silica (B1680970) (C18), and a polar mobile phase. nih.govoup.com The separation of Estetrol-d4 from potential impurities is achieved by carefully optimizing the mobile phase composition, often a gradient mixture of solvents like acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape. nih.govjapsonline.com A study on the simultaneous determination of estetrol and drospirenone (B1670955) utilized a C18 column with a mobile phase of 0.1% formic acid and acetonitrile, demonstrating the effectiveness of this approach for separating steroid compounds. japsonline.com

Detection is commonly performed using an ultraviolet (UV) detector, as steroids possess chromophores that absorb UV light. oup.comgoogle.com For instance, in the analysis of similar steroid hormones, detection wavelengths are often set around 210 nm to 262 nm. oup.comjapsonline.com The purity of Estetrol-d4 is determined by comparing the area of its chromatographic peak to the total area of all peaks in the chromatogram. mtoz-biolabs.com This allows for the calculation of percentage purity and the quantification of any detected impurities.

Interactive Data Table: Representative HPLC Conditions for Steroid Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (Octadecyl silica), e.g., 100 x 4.6 mm, 2.7 µm | Provides excellent separation for moderately non-polar compounds like steroids. nih.govtandfonline.com |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Formic Acid) | Allows for the effective elution and separation of compounds with varying polarities. japsonline.com |

| Flow Rate | 0.6 - 1.0 mL/min | A typical flow rate that balances analysis time with separation efficiency. tandfonline.compensoft.net |

| Detection | UV at ~210-280 nm | Steroids absorb UV light, enabling sensitive detection. The specific wavelength is optimized for the analyte. oup.comjapsonline.com |

| Column Temp. | 25 - 40 °C | Temperature control ensures reproducible retention times and peak shapes. tandfonline.compensoft.net |

Gas Chromatography (GC) Applications in Volatile Derivative Analysis

Gas chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. thermofisher.comlibretexts.org However, steroids like Estetrol-d4 are generally non-volatile due to their high molecular weight and polar functional groups. alwsci.com Therefore, direct analysis by GC is not feasible. To make them suitable for GC analysis, they must be chemically modified into more volatile derivatives. alwsci.comoup.com

This process, known as derivatization, is a critical step. oup.com For steroids, common derivatization agents include trimethylsilyl (B98337) (TMS) reagents, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). tcichemicals.com These reagents react with the hydroxyl groups on the estetrol molecule to form thermally stable and volatile TMS ethers. tcichemicals.com

Once derivatized, the sample can be injected into the GC, where it is vaporized and separated on a capillary column. thermofisher.com The choice of column, often a low-bleed type like a 100% dimethylpolysiloxane stationary phase, is crucial for analyzing high-boiling point compounds at elevated temperatures with minimal background interference. restek.com Detection is typically performed using a mass spectrometer (MS), a combination known as GC-MS. tandfonline.comresearchgate.net GC-MS provides not only quantitative data but also structural information from the mass spectrum, which is invaluable for confirming the identity of the derivatized Estetrol-d4 and any volatile impurities. oup.comnih.gov A study on serum estetrol utilized GC-MS with deuterated estetrol as an internal standard, highlighting the method's specificity and accuracy. nih.gov

Interactive Data Table: Typical GC Conditions for Steroid Derivative Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Agent | Trimethylsilylating reagents (e.g., BSTFA, BSA) | Increases the volatility of the steroid by converting polar hydroxyl groups to TMS ethers. tcichemicals.com |

| Column | Low-bleed, high-temperature capillary column (e.g., Rxi-1ms) | Ensures stability and low background noise at the high temperatures required to elute steroid derivatives. restek.com |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the vaporized sample through the column. thermofisher.com |

| Injector Temp. | ~250-300 °C | Ensures complete and rapid vaporization of the derivatized sample. |

| Oven Program | Temperature gradient up to ~320 °C | Allows for the separation of different volatile components based on their boiling points. restek.com |

| Detector | Mass Spectrometer (MS) | Provides high sensitivity and structural information for definitive identification and quantification. thermofisher.comtandfonline.comresearchgate.net |

Methodologies for Trace Impurity Identification and Quantification in Estetrol-d4 (Major) Batches

The detection and quantification of trace impurities are critical for ensuring the quality and reliability of pharmaceutical standards like Estetrol-d4. processsensing.comtapi.com Impurities can originate from starting materials, by-products of the synthesis process, or degradation products. chemass.si A combination of highly sensitive analytical techniques is often required for comprehensive impurity profiling.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary tool for this purpose. chemass.sishimadzu.comnih.gov It combines the superior separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. tandfonline.com This allows for the detection and quantification of impurities at very low levels, often in the parts-per-million (ppm) range. tapi.comchemass.si The use of LC-MS/MS can help identify unknown impurities by providing accurate mass measurements, which can be used to deduce their elemental composition. nih.govhwi-group.de

For volatile or semi-volatile impurities, headspace or direct injection GC-MS is the method of choice. shimadzu.com This is particularly important for identifying residual solvents or other volatile organic impurities that may be present from the manufacturing process.

In addition to chromatographic methods, other techniques may be employed. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used to detect and quantify trace elemental impurities, which could originate from catalysts or manufacturing equipment. tapi.comrigaku.com The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for various types of impurities in pharmaceutical substances. shimadzu.com

A comprehensive approach to impurity analysis often involves using multiple orthogonal analytical techniques (e.g., LC-UV, LC-MS, GC-MS) to ensure that all potential impurities are detected and accurately quantified. google.comchemass.sigoogle.com

Interactive Data Table: Methodologies for Trace Impurity Analysis

| Analytical Technique | Type of Impurity Detected | Key Advantages |

|---|---|---|

| LC-MS/MS | Organic impurities (known and unknown), degradation products, non-volatile process impurities. chemass.sinih.gov | High sensitivity and specificity; provides structural information for identification. tandfonline.comchemass.silcms.cz |

| GC-MS | Volatile and semi-volatile organic impurities, residual solvents. thermofisher.comshimadzu.com | Excellent for analyzing volatile compounds; high resolving power. researchgate.net |

| ICP-MS | Elemental impurities, residual metals from catalysts. tapi.comrigaku.com | Extremely sensitive for trace metal analysis. rigaku.com |

| High-Resolution MS | Unknown impurities. | Provides highly accurate mass measurements to help elucidate the chemical structure of unknown compounds. hwi-group.de |

Application of Estetrol D4 Major As a Stable Isotope Internal Standard in Quantitative Bioanalysis Research Context

Fundamental Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Steroid Quantification

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique that provides a high degree of specificity and accuracy for quantifying analytes in complex mixtures. karger.com The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, Estetrol-d4—to the sample at the very beginning of the analytical process. nih.gov This labeled compound, often referred to as the internal standard, is chemically identical to the endogenous (unlabeled) analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H). sigmaaldrich.com

Because the stable isotope-labeled internal standard (e.g., Estetrol-d4) has virtually identical physicochemical properties to the native analyte (Estetrol), it behaves the same way during all stages of sample preparation, including extraction, purification, and derivatization. sigmaaldrich.comnih.gov Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

During analysis by mass spectrometry (MS), the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. scielo.br Quantification is then based on the measured ratio of the signal from the native analyte to the signal from the known amount of the added internal standard. mdpi.com This ratiometric measurement corrects for variations in sample recovery and potential fluctuations in instrument response, thereby ensuring highly accurate and precise results. sigmaaldrich.comnih.gov This approach is considered the gold standard for steroid analysis, offering superior specificity compared to methods like immunoassays, which can be prone to cross-reactivity with structurally similar steroids. mdpi.complos.org

Development and Validation of Bioanalytical Methodologies Utilizing Estetrol-d4 (Major) as an Internal Standard

The development of a reliable quantitative assay using Estetrol-d4 as an internal standard is a meticulous process that culminates in a full, formal validation. nih.govajpsonline.com This ensures the method is fit for its intended purpose, providing trustworthy data for research applications. labmanager.comwalshmedicalmedia.com The process involves optimizing various stages, from sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to chromatographic separation and mass spectrometric detection. scielo.brplos.org

A full validation is essential when a bioanalytical method is developed for the first time for a new drug entity or, in this context, an endogenous steroid. nih.govresearchgate.net It establishes the performance characteristics of the method, ensuring its reliability and reproducibility. walshmedicalmedia.com

Biological matrices such as plasma, serum, or urine are incredibly complex, containing numerous endogenous components like salts, lipids, and proteins. mdpi.com During mass spectrometry analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. researchgate.netnih.gov This phenomenon, known as the "matrix effect," is a major source of imprecision and inaccuracy in quantitative bioanalysis if not properly addressed. nih.govresearchgate.net

The most effective strategy to compensate for matrix effects is the use of a co-eluting stable isotope-labeled internal standard (SIL-IS), such as Estetrol-d4. sigmaaldrich.comnih.gov Because the SIL-IS is structurally and chemically almost identical to the analyte, it experiences the same degree of ion suppression or enhancement at the ion source of the mass spectrometer. sigmaaldrich.com By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix effect is effectively cancelled out. chromatographytoday.com This approach is superior to other strategies like matrix-matched calibrators or extensive sample clean-up alone, as it corrects for sample-to-sample variations in matrix composition. researchgate.netnih.gov

Bioanalytical method validation is a formal process to demonstrate that a quantitative method is reliable and reproducible for its intended use. ajpsonline.comwalshmedicalmedia.com For methods employing Estetrol-d4, this involves assessing a series of key parameters as defined by regulatory and scientific guidelines. rrml.ro

Accuracy: This measures the closeness of the mean test results to the true concentration of the analyte. labmanager.com It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels and is expressed as the percentage of the nominal value. nih.govwalshmedicalmedia.com

Precision: This describes the degree of scatter or agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. labmanager.com It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), and is expressed as the coefficient of variation (%CV). rrml.ro

Linearity: This demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. labmanager.com A calibration curve is generated by plotting the response ratio (analyte/internal standard) against the analyte concentration, and its linearity is typically assessed by the correlation coefficient (r²). scielo.brcrsubscription.com

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. labmanager.com It is verified by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. rrml.ro

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature). ajpsonline.com It provides an indication of the method's reliability during normal usage.

The table below summarizes typical acceptance criteria for these validation parameters in bioanalytical research.

| Validation Parameter | Common Acceptance Criteria | Purpose |

|---|---|---|

| Accuracy | Mean concentration within ±15% of the nominal value (±20% at the LLOQ). nih.govwalshmedicalmedia.com | Ensures the measured value is close to the true value. |

| Precision | Coefficient of Variation (%CV) should not exceed 15% (20% at the LLOQ). nih.gov | Demonstrates the reproducibility of the results. |

| Linearity | Correlation coefficient (r²) ≥ 0.99. scielo.br | Confirms a proportional relationship between signal and concentration. |

| Selectivity | Response of interfering peaks <20% of the LLOQ response for the analyte and <5% for the internal standard. rrml.ro | Guarantees the method measures only the intended analyte. |

| Robustness | Results should remain within precision and accuracy limits despite small method variations. ajpsonline.com | Indicates the method's reliability under normal operational variability. |

Strategies for Compensation of Matrix Effects in Mass Spectrometry-Based Assays.

Comparative Advantages of Deuterated Standards in Research for Endogenous Steroid Quantification

In the quantification of endogenous steroids, the choice of internal standard is critical. While structural analogs or other compounds can be used, deuterated standards like Estetrol-d4 offer distinct and significant advantages that make them the preferred choice for high-precision mass spectrometry-based methods. sigmaaldrich.com

The primary advantage stems from the near-identical physicochemical properties shared between the deuterated standard and the native analyte. sigmaaldrich.com This ensures they behave similarly during sample extraction and chromatographic separation, which is not always the case with non-isotopic internal standards. nih.gov

Key comparative advantages include:

Correction for Matrix Effects: As previously discussed, deuterated standards co-elute with the analyte and experience identical ionization suppression or enhancement, providing the most accurate compensation. sigmaaldrich.comnih.gov

Correction for Recovery: Any analyte loss during the multi-step sample preparation process is accurately accounted for, as the deuterated standard is lost at the same rate. nih.gov

Improved Precision and Accuracy: By minimizing variability from both sample preparation and instrument analysis, the use of a deuterated standard leads to significantly higher precision and accuracy compared to other internal standardization approaches. nih.gov

Enhanced Selectivity: The mass difference provides clear selectivity in the mass spectrometer, ensuring that the internal standard signal is distinct from that of the analyte. sigmaaldrich.com

The following table provides a comparison of internal standard approaches.

| Internal Standard Type | Advantages | Disadvantages |

|---|---|---|

| Deuterated Standard (e.g., Estetrol-d4) | - Co-elutes with analyte.

| - Potential for isotopic exchange (rare).

|

| 13C-Labeled Standard | - Similar benefits to deuterated standards.

| - Generally more expensive and less common than deuterated versions. |

| Structural Analog | - Lower cost.

| - Different retention time.

|

Role of Estetrol-d4 (Major) in Isotopic Tracer Studies for Metabolic Pathway Elucidation in In Vitro and Pre-clinical Models

Beyond its use as an internal standard for quantification, Estetrol-d4 has a crucial application as an isotopic tracer in metabolic studies. medchemexpress.comnih.gov Stable isotope tracing is a powerful technique used to map metabolic pathways and determine the fate of a compound in a biological system. mdpi.comnih.gov These studies are fundamental to understanding the biochemistry and pharmacology of endogenous molecules and drugs.

In this context, a known amount of Estetrol-d4 can be introduced into an in vitro system (e.g., cell cultures, liver microsomes) or administered to a pre-clinical model. nih.govembopress.org By tracking the appearance of deuterium-labeled metabolites over time using mass spectrometry, researchers can:

Identify Metabolic Pathways: The structures of the labeled metabolites can be elucidated, revealing the specific biotransformation reactions that Estetrol (B1671307) undergoes (e.g., hydroxylation, glucuronidation, sulfation). nih.gov

Characterize Metabolites: The use of the labeled tracer helps distinguish drug-related metabolites from endogenous background interferences, simplifying identification. nih.gov

Investigate Metabolic Rates: By measuring the rate of disappearance of the parent compound (Estetrol-d4) and the rate of appearance of its labeled metabolites, researchers can gain insights into metabolic kinetics. nih.gov

Such studies are invaluable in pre-clinical research for building a comprehensive metabolic profile of a compound, predicting potential drug-drug interactions, and understanding the biological role of its various metabolites. The use of stable isotopes provides a dynamic view of metabolic processes that cannot be obtained from simple concentration measurements alone. nih.govembopress.org

Mechanistic and in Vitro Biochemical Investigations Involving Estetrol D4 Major

Estrogen Receptor Binding Studies with Deuterated Estetrol (B1671307) in Controlled In Vitro Systems

The affinity of Estetrol-d4 (Major) for estrogen receptors (ERs) is a critical aspect of its biochemical profile. In vitro studies are essential to determine how the introduction of deuterium (B1214612) isotopes affects its binding characteristics compared to its non-deuterated counterpart.

Competitive binding assays are fundamental in determining the relative affinity of a ligand for a receptor. In these assays, Estetrol-d4 (Major) would be competed against a radiolabeled ligand, typically estradiol (B170435), for binding to ERα and ERβ. The concentration of Estetrol-d4 (Major) required to displace 50% of the radiolabeled ligand (IC50) is determined, which allows for the calculation of its binding affinity (Ki).

Table 1: Hypothetical Competitive Binding Affinity Data for Estetrol-d4 (Major)

| Compound | Receptor Subtype | IC50 (nM) | Binding Affinity (Ki) (nM) |

| Estetrol-d4 (Major) | ERα | Data not available | Data not available |

| Estetrol-d4 (Major) | ERβ | Data not available | Data not available |

| Estradiol | ERα | ~1 | ~1 |

| Estradiol | ERβ | ~1 | ~1 |

This table is for illustrative purposes to show how data from such studies would be presented.

Beyond simple affinity, understanding the kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy changes) of the Estetrol-d4 (Major)-ER interaction provides a more complete picture. Techniques like surface plasmon resonance (SPR) can be employed to measure the on-rate (k_on) and off-rate (k_off) of the binding, from which the equilibrium dissociation constant (K_D) can be derived (K_D = k_off / k_on).

Theoretically, the increased mass of deuterium in Estetrol-d4 (Major) could subtly alter the vibrational modes of the molecule, potentially influencing the kinetics and thermodynamics of the binding event. However, without specific experimental data, these effects remain speculative.

Competitive Binding Assays for Characterizing Receptor Affinity (ERα, ERβ).

Enzymatic Biotransformation of Estetrol-d4 (Major) in Isolated In Vitro Systems

The metabolism of Estetrol-d4 (Major) is investigated in vitro using systems such as human liver microsomes and recombinant enzymes to identify the key metabolic pathways and enzymes involved.

While specific studies on Estetrol-d4 are limited, investigations into its non-deuterated form, Estetrol, show that it is a poor substrate for the major CYP enzymes, indicating low potential for CYP-mediated metabolism. This characteristic is a key feature of its metabolic profile.

Phase II metabolism involves the conjugation of the parent compound with endogenous molecules to increase water solubility and facilitate excretion. For Estetrol, glucuronidation is a major metabolic pathway. In vitro studies have pinpointed UGT2B7 as the dominant UGT isoform responsible for the formation of Estetrol-16-glucuronide. fda.gov Other UGT isoforms, including UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B10, 2B15, and 2B17, did not show significant metabolism of Estetrol. fda.gov

The biotransformation of Estetrol-d4 (Major) is expected to follow the same primary pathway, with UGT2B7 playing the central role in its glucuronidation.

Table 2: In Vitro UGT Isoform Screening for Estetrol Metabolism

| UGT Isoform | Metabolizes Estetrol |

| UGT1A1 | No |

| UGT1A3 | No |

| UGT1A4 | No |

| UGT1A6 | No |

| UGT1A7 | No |

| UGT1A8 | No |

| UGT1A9 | No |

| UGT1A10 | No |

| UGT2B4 | No |

| UGT2B7 | Yes |

| UGT2B10 | No |

| UGT2B15 | No |

| UGT2B17 | No |

Source: Adapted from FDA reports. fda.gov

The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in the reactant is replaced with one of its heavier isotopes. In the context of Estetrol-d4 (Major) metabolism, if the C-D bond is broken during a rate-determining step of an enzymatic reaction, a slower reaction rate would be observed compared to the C-H bond in unlabeled Estetrol.

Given that the primary metabolism of Estetrol is conjugation via glucuronidation at the 16-hydroxyl group, and this does not typically involve the cleavage of a carbon-hydrogen (or carbon-deuterium) bond, a significant kinetic isotope effect is not anticipated for this specific metabolic pathway. However, if minor oxidative metabolic pathways exist where C-H bond cleavage is rate-limiting, deuteration at those specific positions could potentially slow down their formation. Detailed kinetic studies comparing the Vmax and Km of Estetrol and Estetrol-d4 (Major) with specific enzymes would be required to definitively quantify any isotope effects.

Elucidation of Phase II Conjugation Pathways (Glucuronidation, Sulfation) with Specific Enzymes (e.g., UGT2B7).

Cell-Based Assays for Studying Estetrol-d4 (Major) Mediated Cellular Responses in Non-clinical Research

Estetrol-d4 is the deuterium-labeled form of Estetrol (E4), a naturally occurring estrogen produced by the human fetal liver during pregnancy. medchemexpress.com In pharmaceutical research, deuterium substitution is often employed to investigate the pharmacokinetic and metabolic profiles of a drug. medchemexpress.com While heavy isotopes are frequently used as tracers for quantification, cell-based assays are critical for determining if such modifications alter the biological activity and cellular responses compared to the parent compound. Non-clinical in vitro studies are foundational for characterizing the molecular mechanisms of action of compounds like Estetrol-d4.

Reporter Gene Assays for Receptor Activation and Downstream Signaling Pathway Analysis

Reporter gene assays are a fundamental tool in pharmacology for quantifying the activation of nuclear receptors and their subsequent downstream signaling pathways following ligand binding. In the context of Estetrol-d4, these assays are employed to measure its ability to bind to and activate estrogen receptors (ERα and ERβ) and to characterize its functional profile as an agonist or antagonist.

The most common setup for an estrogenic compound involves using a host cell line (e.g., HeLa or T47D-KBluc breast cancer cells) that is transiently transfected with an expression vector for the specific estrogen receptor subtype (ERα or ERβ). nih.govnih.gov These cells are also transfected with a reporter plasmid containing a luciferase gene under the transcriptional control of an Estrogen Response Element (ERE). nih.gov When Estetrol-d4 binds to and activates the estrogen receptor, the receptor-ligand complex binds to the ERE, driving the expression of the luciferase enzyme. The resulting light emission upon the addition of a substrate is measured and is directly proportional to the level of receptor activation.

Research on the parent compound, Estetrol, shows that it is a selective agonist of the genomic ERα pathway. alzdiscovery.org In comparative reporter gene assays using HeLa cells transfected with full-length ERα, Estetrol (E4) demonstrated a markedly lower potency than Estradiol (E2), requiring approximately 100-fold higher concentrations to achieve the same level of transcriptional activation. nih.gov Similar assays would be essential to confirm that Estetrol-d4 retains this characteristic profile of ERα activation and to precisely quantify any shifts in potency or efficacy resulting from deuteration. Such studies help to elucidate the compound's role as a Selective Estrogen Receptor Modulator (SERM). medchemexpress.comnih.gov

Table 1: Illustrative Data from ERE-Luciferase Reporter Gene Assay Comparing Estrogenic Compounds in ERα-Transfected Cells

This table represents the type of data generated from reporter gene assays, based on findings for the parent compound Estetrol (E4).

| Compound | Cell Line | Receptor | Relative Potency (vs. E2) | Maximal Efficacy (% of E2) | Reference |

| Estradiol (E2) | HeLa | ERα | 1 | 100% | nih.gov |

| Estetrol (E4) | HeLa | ERα | ~0.01 | ~100% | nih.gov |

| Estetrol-d4 | HeLa | ERα | To be determined | To be determined | N/A |

Investigation of Gene Expression Modulation in Controlled In Vitro Environments

Beyond initial receptor activation, it is crucial to understand how Estetrol-d4 modulates the expression of endogenous, physiologically relevant genes in target cells. These investigations are typically performed in controlled in vitro environments using hormone-responsive cell lines, such as endometrial or breast cancer cells (e.g., ECC-1, Ishikawa, MCF-7). nih.govmdpi.com Techniques like real-time quantitative polymerase chain reaction (RT-qPCR) and microarray analysis allow for a detailed examination of the cellular transcriptomic response.

Studies on the parent compound Estetrol have revealed its distinct effects on gene expression. For example, in an in vivo murine model of endometriosis, Estetrol treatment led to a significant increase in the mRNA expression of Estrogen Receptor 1 (Esr1) and Progesterone Receptor (Pgr), while simultaneously decreasing the expression of Estrogen Receptor 2 (Esr2). nih.gov This modulation is considered beneficial as it helps correct the hormone receptor imbalance often seen in endometriotic tissue. nih.gov In vitro studies using endometriotic cell lines have corroborated these findings, showing that Estetrol incubation elevates the ERα/ERβ ratio and increases PR levels, which can improve the cellular response to progesterone. nih.gov

Applying these methodologies to Estetrol-d4 is necessary to verify that it replicates these selective gene modulation effects. By treating relevant cell cultures with Estetrol-d4, researchers can quantify changes in the expression of key genes involved in cell proliferation, apoptosis, and hormone signaling pathways to build a comprehensive picture of its cellular impact. mdpi.comnih.gov

Table 2: Example of Target Gene Expression Modulation by Estetrol (E4) in an In Vivo Model of Endometriosis

This table summarizes published findings for the parent compound Estetrol (E4) and represents the type of data sought in gene expression studies for Estetrol-d4.

| Gene | Gene Product | Observed Effect of E4 | Model System | Reference |

| Esr1 | Estrogen Receptor α (ERα) | Increased mRNA expression | Murine Endometriotic-like Lesions | nih.gov |

| Esr2 | Estrogen Receptor β (ERβ) | Reduced mRNA expression | Murine Endometriotic-like Lesions | nih.gov |

| Pgr | Progesterone Receptor (PR) | Increased mRNA expression | Murine Endometriotic-like Lesions | nih.gov |

| TNF-α | Tumor Necrosis Factor α | Decreased mRNA and protein expression | Murine Endometriotic-like Lesions | nih.gov |

Future Directions and Emerging Research Avenues for Estetrol D4 Major

Development of Novel Deuteration Methodologies for Estetrol (B1671307) and its Analogues for Research Applications

The synthesis of deuterated steroids like Estetrol-d4 is fundamental for their use as internal standards in quantitative bioanalysis. sigmaaldrich.comsigmaaldrich.com While specific proprietary methods for the synthesis of Estetrol-d4 are not detailed in the public domain, the development of novel deuteration methodologies for steroids is an ongoing area of chemical research. These methods often involve introducing deuterium (B1214612) atoms at positions that are metabolically stable to prevent H/D exchange during biological processing. sigmaaldrich.com

Future research is likely to focus on creating more complex and stable deuterated analogs of Estetrol and other related steroid hormones. This includes developing synthetic pathways that allow for the precise placement of multiple deuterium atoms (e.g., d5, d7, d8) onto the steroid scaffold. sigmaaldrich.comnih.gov The goal is to produce internal standards with a sufficient mass shift from the analyte of interest without altering their chemical or chromatographic behavior. sigmaaldrich.com The use of ring-deuterated analogs has been explored for other compounds to investigate the influence of deuterium substitution on metabolic pathways. nih.gov Such advancements will enable more sophisticated stable isotope dilution assays and metabolic flux analyses, providing deeper insights into Estetrol's pharmacokinetics.

Exploration of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity in Estetrol-d4 (Major) Detection

Estetrol-d4 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accurate and precise quantification of Estetrol in biological matrices. fda.gov This technique has largely superseded older methods like immunoassays, which are prone to a lack of specificity due to cross-reactivity with structurally similar steroids. sciex.complos.org The use of a deuterated internal standard like Estetrol-d4 corrects for variability during sample preparation and ion suppression in the mass spectrometer, leading to highly reliable data. sigmaaldrich.comnih.gov

Bioanalytical methods using Estetrol-d4 have been rigorously validated for the determination of Estetrol in human plasma. fda.gov These methods demonstrate high accuracy and precision across a range of concentrations, as detailed in the table below.

| Parameter | Validation Results |

|---|---|

| Methodology | Ultrahigh pressure liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) |

| Biological Matrix | Human plasma |

| Internal Standard | Estetrol-d4 |

| Calibration Curve Range | 25.9 - 25948 pg/mL |

| Intra-run Accuracy (% bias) | -3.76% to 1.84% |

| Inter-run Accuracy (% bias) | 1.04% to 3.86% |

| Intra-run Precision (CV%) | 1.81% to 3.20% |

| Inter-run Precision (CV%) | 4.69% to 6.81% |

Future research will likely explore coupling these established chromatographic techniques with newer mass spectrometry technologies, such as ion mobility mass spectrometry (LC/IM/MS). mdpi.com This could provide an additional dimension of separation based on the ion's size and shape, further enhancing specificity and allowing for the separation of closely related steroid isomers that may be difficult to resolve by chromatography alone. mdpi.com

Expansion of Estetrol-d4 (Major) Applications in Ex Vivo and Deeper Mechanistic In Vitro Studies

Estetrol is noted for its unique tissue-selective actions, acting as an estrogen in some tissues while having antagonistic effects in others, such as the breast. mdpi.commedchemexpress.commedchemexpress.com Understanding the mechanisms behind this selectivity is a major focus of research. In vitro studies using cell cultures (e.g., human endothelial cells, breast cancer cells) and ex vivo studies using tissue preparations are crucial for this work. mdpi.commedchemexpress.com

In these experimental systems, Estetrol-d4 is an indispensable tool for accurately quantifying the concentration of the parent compound, Estetrol. By enabling precise measurement, Estetrol-d4 supports studies designed to:

Investigate the rate of Estetrol metabolism by specific enzymes, such as UGT2B7, which is primarily responsible for its conjugation. fda.gov

Determine the binding affinity of Estetrol to estrogen receptor alpha (ERα) and ERβ in different cell types. mdpi.com

Elucidate downstream signaling pathways activated or inhibited by Estetrol.

Explore the compound's effects on cell proliferation and gene expression. mdpi.com

Future applications could involve using Estetrol-d4 in more complex models, such as organoid cultures or tissue-on-a-chip systems, to better mimic human physiology and dissect the nuanced effects of Estetrol in a controlled environment.

Integration of Estetrol-d4 (Major) Research into Broader Steroid Metabolism and Signaling Paradigms in Academic Inquiry

The study of Estetrol, facilitated by the use of Estetrol-d4, is contributing significantly to the broader understanding of steroid hormone action. Estetrol is considered a "new" native estrogen, the first to be introduced in contraception in decades, with a potentially improved safety profile compared to synthetic estrogens like ethinylestradiol. nih.govegojournal.eu

Research underpinned by accurate quantification using Estetrol-d4 allows for a detailed comparison of Estetrol's metabolic and signaling profile with that of other endogenous and synthetic estrogens. This comparative approach is essential for building a comprehensive paradigm of steroid action and helps to:

Characterize the unique properties of selective estrogen receptor modulators (SERMs). mdpi.com

Understand how different estrogens differentially impact hepatic protein synthesis, a key factor in the risk of venous thromboembolism. egojournal.euanr.fr

Elucidate the structure-activity relationships that govern the tissue-specific effects of steroid hormones.

By providing the means for robust and reproducible quantification, Estetrol-d4 is a key enabling technology. It allows researchers to place Estetrol within the complex landscape of steroid endocrinology, ultimately advancing the development of potentially safer hormone-based therapies. anr.fr

Q & A

Q. What methodologies are recommended for assessing Estetrol-d4’s toxicity in non-clinical studies?

Non-clinical toxicity evaluation of Estetrol-d4 should combine in vitro assays (e.g., cell viability, genotoxicity tests) with in vivo animal studies, prioritizing chronic exposure models to assess organ-specific effects. Regulatory guidelines (e.g., FDA, EMA) mandate evaluations of carcinogenicity and reproductive toxicity, requiring multi-species testing (e.g., rodent and non-rodent models) to identify species-specific responses. Dose-response relationships must be established using standardized protocols, such as OECD Test Guidelines 452 (chronic toxicity) and 443 (reproductive toxicity) .

Q. How should researchers design Phase 4 studies to evaluate rare adverse events of Estetrol-d4?

Phase 4 studies require large-scale, population-based cohorts (n > 100,000) to detect rare adverse events (e.g., thromboembolic events). Longitudinal observational designs, such as prospective cohort studies or registries, are preferred. Data collection should include real-world pharmacovigilance metrics, leveraging electronic health records (EHRs) and patient-reported outcomes. Statistical power calculations must account for low incidence rates (e.g., <0.1%) using Poisson regression or survival analysis .

Q. What are the critical variables to control in pharmacokinetic (PK) studies of Estetrol-d4?

Key variables include:

- Independent Variables : Dose regimen, administration route (oral vs. intravenous), and metabolic enzyme interactions (e.g., CYP3A4 activity).

- Dependent Variables : Plasma half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

- Confounding Factors : Age, hepatic/renal function, and concomitant medications. Use crossover designs to minimize inter-individual variability and apply mixed-effects models for population PK analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in Estetrol-d4’s receptor-binding data across studies?

Discrepancies in binding affinity (e.g., ERα vs. ERβ selectivity) may arise from assay variability (e.g., radioligand vs. fluorescence polarization). To reconcile findings:

- Perform head-to-head comparisons using standardized assays (e.g., competitive binding with [³H]-estradiol).

- Apply meta-analysis techniques to aggregate data from multiple studies, adjusting for heterogeneity via random-effects models.

- Validate results using in silico docking simulations to identify structural determinants of binding .

Q. What advanced statistical methods are suitable for analyzing Estetrol-d4’s dose-dependent effects in preclinical models?

For non-linear dose-response relationships, use:

Q. How should longitudinal studies be designed to evaluate Estetrol-d4’s epigenetic impacts?

Longitudinal designs must include:

- Time-series sampling : Collect biospecimens (e.g., blood, tissue biopsies) at baseline, mid-study, and endpoint.

- Epigenetic endpoints : DNA methylation (e.g., EPIC array) and histone modification profiles.

- Covariate tracking : Lifestyle factors (diet, stress) and environmental exposures. Use mixed-effects regression or generalized estimating equations (GEE) to model temporal changes .

Q. What strategies mitigate bias in retrospective analyses of Estetrol-d4’s clinical outcomes?

- Apply propensity score matching to balance confounders (e.g., age, comorbidities).

- Use instrumental variable analysis to address unmeasured confounding.

- Validate findings via triangulation with prospective data or Mendelian randomization .

Ethical and Methodological Considerations

Q. How can researchers ensure ethical integrity in studies involving vulnerable populations (e.g., pregnant individuals)?

- Informed consent : Use tiered consent forms allowing participants to opt out of sensitive data collection (e.g., genetic testing).

- Data anonymization : Apply k-anonymity or differential privacy techniques to EHR-derived datasets.

- Ethics oversight : Submit protocols to institutional review boards (IRBs) with expertise in reproductive health .

Q. What frameworks support reproducible analysis of Estetrol-d4’s metabolomic data?

- Data standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw mass spectrometry files.

- Pipeline transparency : Use containerized workflows (e.g., Docker, Nextflow) to ensure computational reproducibility.

- Metadata rigor : Document instrument parameters (e.g., LC-MS column type, ionization mode) in public repositories like MetaboLights .

Data Management and Reporting

Q. How should researchers structure data management plans (DMPs) for multi-center Estetrol-d4 trials?

DMPs must specify:

- Data sharing : Use controlled-access platforms (e.g., Vivli) with granular permissions.

- Version control : Track dataset revisions via Git-LFS or Dataverse.

- Long-term archiving : Deposit data in FAIR-aligned repositories (e.g., Zenodo, Dryad) post-publication .

Q. What are best practices for reporting contradictory findings in Estetrol-d4 publications?

- Transparency : Disclose all pre-registered hypotheses and exploratory analyses separately.

- Sensitivity reporting : Include supplementary materials detailing robustness checks (e.g., outlier exclusion, model assumptions).

- Interpretation balance : Discuss limitations in the context of biological plausibility and prior evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.